molecular formula C12H10N2O3 B15298721 3-(Benzyloxy)-2-nitropyridine CAS No. 166260-01-1

3-(Benzyloxy)-2-nitropyridine

Cat. No.: B15298721
CAS No.: 166260-01-1
M. Wt: 230.22 g/mol
InChI Key: DYEWWMLKQRTCII-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a benzyl group attached to the oxygen atom of the pyridine ring, with a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-nitropyridine typically involves the nitration of 3-(Benzyloxy)pyridine. The process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Substitution: The benzyl group can be substituted through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed:

    Reduction: 3-(Benzyloxy)-2-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins . The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

166260-01-1

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-nitro-3-phenylmethoxypyridine

InChI

InChI=1S/C12H10N2O3/c15-14(16)12-11(7-4-8-13-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

DYEWWMLKQRTCII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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